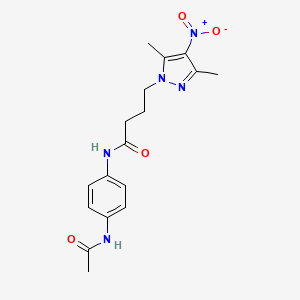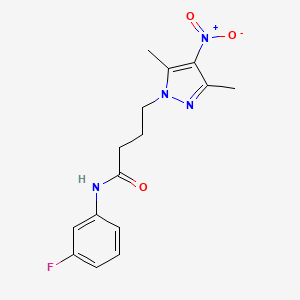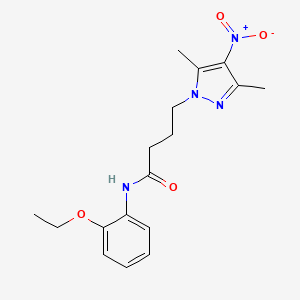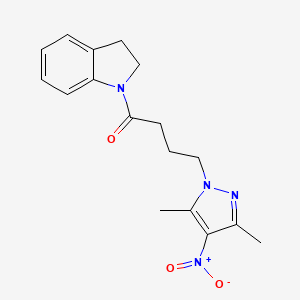
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE is a synthetic organic compound that features both indole and pyrazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine and a 1,3-diketone through cyclization.
Coupling of the Moieties: The indole and pyrazole moieties can be coupled using a suitable linker, such as a butanone derivative, under conditions that promote nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the indole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an amine or alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The presence of both indole and pyrazole moieties, along with specific substitution patterns, makes 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE unique. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-17(21(23)24)13(2)20(18-12)10-5-8-16(22)19-11-9-14-6-3-4-7-15(14)19/h3-4,6-7H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXCZYGOTYWRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)N2CCC3=CC=CC=C32)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-IODOPHENYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE](/img/structure/B3747654.png)
![2-(3-bromo-4-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3747658.png)
![N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B3747660.png)
![5-morpholino-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3747663.png)
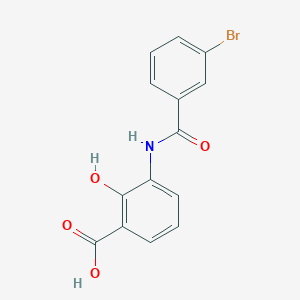
![4-FLUORO-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE](/img/structure/B3747678.png)
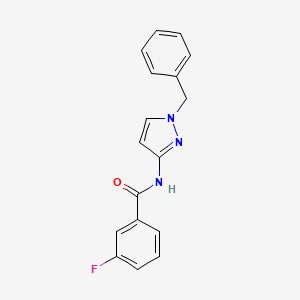
![ETHYL 2-(5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B3747684.png)

![METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B3747703.png)
